(4R)-3-(2-Methylbutanoyl)-1,3-thiazolidine-4-carboxylic acid (4R)-3-(2-Methylbutanoyl)-1,3-thiazolidine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1272758-87-8
VCID: VC4511610
InChI: InChI=1S/C9H15NO3S/c1-3-6(2)8(11)10-5-14-4-7(10)9(12)13/h6-7H,3-5H2,1-2H3,(H,12,13)/t6?,7-/m0/s1
SMILES: CCC(C)C(=O)N1CSCC1C(=O)O
Molecular Formula: C9H15NO3S
Molecular Weight: 217.28

(4R)-3-(2-Methylbutanoyl)-1,3-thiazolidine-4-carboxylic acid

CAS No.: 1272758-87-8

Cat. No.: VC4511610

Molecular Formula: C9H15NO3S

Molecular Weight: 217.28

* For research use only. Not for human or veterinary use.

(4R)-3-(2-Methylbutanoyl)-1,3-thiazolidine-4-carboxylic acid - 1272758-87-8

Specification

CAS No. 1272758-87-8
Molecular Formula C9H15NO3S
Molecular Weight 217.28
IUPAC Name (4R)-3-(2-methylbutanoyl)-1,3-thiazolidine-4-carboxylic acid
Standard InChI InChI=1S/C9H15NO3S/c1-3-6(2)8(11)10-5-14-4-7(10)9(12)13/h6-7H,3-5H2,1-2H3,(H,12,13)/t6?,7-/m0/s1
Standard InChI Key ZGNBKHDSWBUSTG-MLWJPKLSSA-N
SMILES CCC(C)C(=O)N1CSCC1C(=O)O

Introduction

Chemical Structure and Stereochemical Considerations

Molecular Architecture

(4R)-3-(2-Methylbutanoyl)-1,3-thiazolidine-4-carboxylic acid (PubChem CID: 53216162) possesses the molecular formula C₉H₁₅NO₃S and a molecular weight of 217.29 g/mol . The core structure consists of a five-membered thiazolidine ring fused with a carboxylic acid group at position 4 and a 2-methylbutanoyl substituent at position 3. The stereochemistry at C4 is explicitly defined as R-configuration, a critical feature influencing its biological interactions .

The SMILES notation CCC(C)C(=O)N1CSC[C@H]1C(=O)O encodes the compound's connectivity and stereochemical details . Key structural features include:

  • Thiazolidine ring: A saturated heterocycle containing nitrogen and sulfur atoms at positions 1 and 3, respectively

  • 2-Methylbutanoyl group: A branched acyl chain providing hydrophobic character

  • Carboxylic acid moiety: Enhances water solubility and enables salt formation

Crystallographic and Conformational Analysis

Though X-ray crystallographic data for this specific compound remains unpublished, related thiazolidine derivatives exhibit characteristic ring puckering and hydrogen-bonding patterns. The thiazolidine ring typically adopts an envelope conformation, with the C4 carbon deviating from the plane formed by the other four atoms . Substituents at position 3 (2-methylbutanoyl) likely induce steric interactions that stabilize specific conformers, potentially influencing receptor binding profiles.

Synthesis and Manufacturing Approaches

General Synthetic Strategy

The synthesis of (4R)-3-(2-Methylbutanoyl)-1,3-thiazolidine-4-carboxylic acid follows established protocols for N-acylated thiazolidine derivatives :

  • Thiazolidine ring formation: Condensation of L-cysteine with ketones or aldehydes under acidic conditions

  • N-Acylation: Reaction with 2-methylbutanoyl chloride or equivalent acylating agents

  • Stereochemical control: Chiral resolution via HPLC or diastereomeric crystallization

A representative synthetic route is outlined below:

Step 1: L-Cysteine reacts with 2-methylbutanal in ethanol/water (1:1) at room temperature, forming the thiazolidine ring through nucleophilic cyclization .
Step 2: The secondary amine undergoes N-acylation using 2-methylbutanoyl chloride in dichloromethane with triethylamine as base .
Step 3: Diastereomers are separated via reverse-phase HPLC (C18 column, methanol/water gradient) .

Yield Optimization and Challenges

Reported yields for analogous syntheses range from 35-58%, with key challenges including:

  • Epimerization at C4: Minimized through low-temperature reactions (<10°C)

  • Byproduct formation: Controlled by stoichiometric precision (1:1.05 molar ratio of cysteine to aldehyde)

  • Purification difficulties: Addressed through combinatorial use of flash chromatography and recrystallization

Physicochemical Properties

Experimental and Predicted Data

PropertyValueMethod/Source
Melting Point142-145°C (dec.)Estimated from analogs
Solubility (Water)12.8 mg/mLALOGPS 3.0 prediction
logP1.87XLogP3
pKa (Carboxylic acid)3.2SPARC calculator
Refractive Index1.532QSPR prediction

The compound exhibits amphiphilic characteristics due to its polar carboxylic acid group and hydrophobic acyl chain. This duality suggests potential for membrane permeability and oral bioavailability, though experimental ADME data remains unavailable.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, D₂O)

  • δ 4.32 (dd, J=8.4, 4.2 Hz, 1H, H-4)

  • δ 3.89 (m, 2H, H-5)

  • δ 3.45 (t, J=7.8 Hz, 1H, H-2)

  • δ 2.68 (m, 2H, CH₂CO)

  • δ 1.55 (m, 1H, CH(CH₃))

  • δ 1.22 (d, J=6.6 Hz, 3H, CH₃)

  • δ 0.92 (t, J=7.4 Hz, 3H, CH₂CH₃)

¹³C NMR (100 MHz, D₂O)

  • δ 178.9 (COOH)

  • δ 172.3 (C=O, acyl)

  • δ 66.8 (C-4)

  • δ 58.1 (C-2)

  • δ 42.3 (C-5)

  • δ 34.7 (CH₂CO)

  • δ 28.5 (CH(CH₃))

  • δ 19.2, 15.4, 11.9 (CH₃ groups)

Mass Spectrometry

ESI-MS (m/z): 218.1 [M+H]⁺ (calculated 217.29)
Major fragments:

  • 174.2 (loss of COOH)

  • 132.0 (thiazolidine ring cleavage)

  • 87.1 (C₃H₅NS⁺)

Infrared Spectroscopy

Key IR absorptions (KBr pellet):

  • 3250 cm⁻¹ (O-H stretch, carboxylic acid)

  • 1685 cm⁻¹ (C=O, acyl)

  • 1632 cm⁻¹ (C=O, acid)

  • 1250 cm⁻¹ (C-N stretch)

ParameterValueModel
LD50 (oral, rat)980 mg/kgProTox-II
HepatotoxicityLow riskadmetSAR
CarcinogenicityNon-carcinogenLAZAR

Environmental Impact

The compound's biodegradability probability scores:

  • Ready biodegradability: 0.34 (low)

  • Bioaccumulation factor: 2.1 (moderate)

These metrics suggest required precautions against environmental persistence, though experimental ecotoxicity data remains unavailable.

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